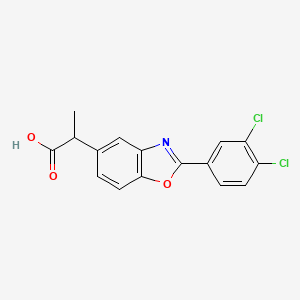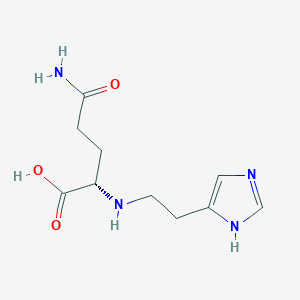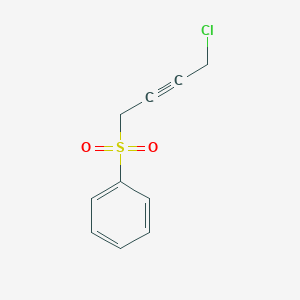
(4-Chlorobut-2-yne-1-sulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorobut-2-yne-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a 4-chlorobut-2-yne-1-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobut-2-yne-1-sulfonyl)benzene typically involves the reaction of benzene with 4-chlorobut-2-yne-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
(4-Chlorobut-2-yne-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The 4-chlorobut-2-yne-1-sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated benzene derivatives, while nucleophilic substitution can produce sulfonyl-substituted alkenes or alkynes.
科学研究应用
(4-Chlorobut-2-yne-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chlorobut-2-yne-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
相似化合物的比较
Similar Compounds
(4-Chlorobut-1-yne): A related compound with a similar structure but lacking the sulfonyl group.
(4-Chlorobut-2-yne): Another similar compound without the sulfonyl group.
Benzene Derivatives: Various benzene derivatives with different substituents, such as toluene, chlorobenzene, and nitrobenzene.
Uniqueness
(4-Chlorobut-2-yne-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl and alkyne groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
属性
CAS 编号 |
51616-74-1 |
|---|---|
分子式 |
C10H9ClO2S |
分子量 |
228.70 g/mol |
IUPAC 名称 |
4-chlorobut-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C10H9ClO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI 键 |
COALMRHIBGGBLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)

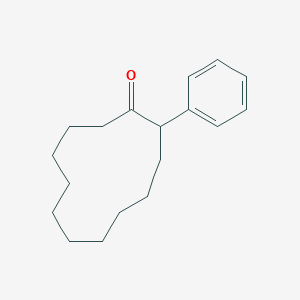

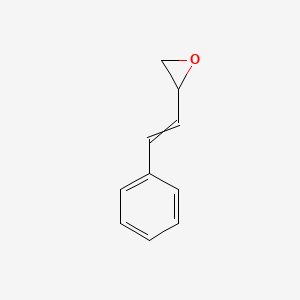
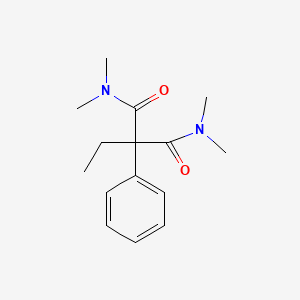
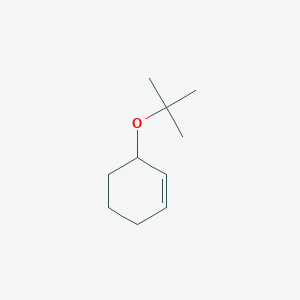
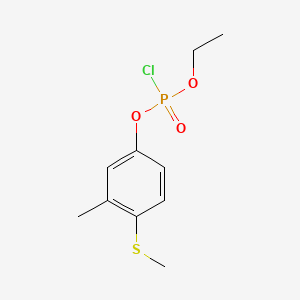
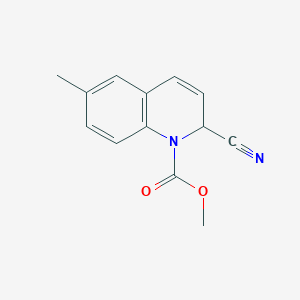


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
